Methandriol dipropionate

Übersicht

Beschreibung

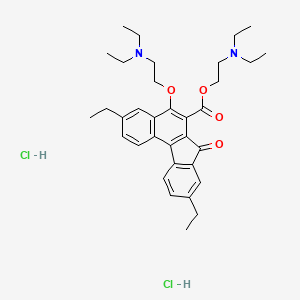

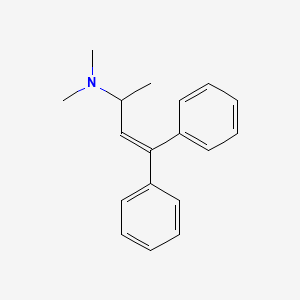

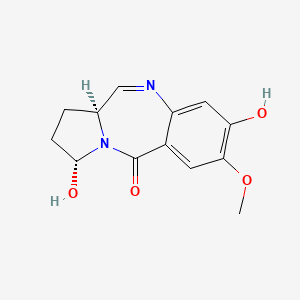

Methandriol dipropionate, also known as methylandrostenediol dipropionate, is a synthetic anabolic-androgenic steroid. It is a 17α-alkylated derivative of 5-androstenediol and is administered via intramuscular injection. This compound acts as a prodrug of methandriol in the body, extending its duration of action due to the depot effect provided by its ester .

Wirkmechanismus

Target of Action

Methandriol Dipropionate (MADP) is a synthetic, injected anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of 5-androstenediol . It is an androgen ester, specifically, the C3,17β dipropionate ester of methandriol (17α-methyl-5-androstenediol), and acts as a prodrug of methandriol in the body . The primary targets of MADP are androgen receptors, which play a crucial role in the development of masculine characteristics.

Mode of Action

MADP interacts with its target, the androgen receptor, by binding to it. This binding triggers a series of biochemical reactions that result in the expression of specific genes that lead to the development of masculine characteristics .

Pharmacokinetics

MADP is administered by intramuscular injection . Relative to methandriol, it has an extended duration via this route of several days due to a depot effect afforded by its ester This means that the drug is slowly released into the body over time, allowing for less frequent dosing

Result of Action

The molecular and cellular effects of MADP’s action are primarily anabolic. This means it promotes the growth of muscle tissue and other tissues in the body. It also has androgenic effects, which include the development of male secondary sexual characteristics .

Biochemische Analyse

Biochemical Properties

Methandriol dipropionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an androgen receptor agonist, binding to androgen receptors in target tissues. This interaction promotes the transcription of specific genes involved in muscle growth and development. This compound also influences the activity of enzymes such as 5α-reductase and aromatase, which are involved in the metabolism of androgens and estrogens .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It enhances protein synthesis and nitrogen retention in muscle cells, leading to increased muscle mass and strength. Additionally, this compound influences cell signaling pathways, including the activation of the androgen receptor signaling pathway, which regulates gene expression and cellular metabolism. This compound also affects the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to methandriol in the body Methandriol binds to androgen receptors, forming a receptor-ligand complex that translocates to the cell nucleusThis compound also affects enzyme activity, including the inhibition of 5α-reductase and the activation of aromatase, leading to changes in androgen and estrogen levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable when stored properly, but it can degrade over time, leading to a decrease in its potency. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged muscle growth and enhanced protein synthesis. Excessive use may lead to adverse effects such as increased fat and water retention .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound promotes muscle growth and strength without significant adverse effects. At higher doses, it can cause toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where the benefits of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of androgens and estrogens. It is converted to methandriol in the body, which is further metabolized by enzymes such as 5α-reductase and aromatase. These enzymes play a crucial role in the conversion of methandriol to dihydrotestosterone and estradiol, respectively. This compound also affects metabolic flux and metabolite levels, leading to changes in the levels of androgens and estrogens .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to androgen receptors in target tissues, facilitating its transport into the cell. Once inside the cell, this compound is distributed to different cellular compartments, including the nucleus, where it exerts its effects on gene expression. Transporters and binding proteins also play a role in the localization and accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with androgen receptors and modulates gene expression. Targeting signals and post-translational modifications, such as phosphorylation, direct this compound to specific compartments within the cell. These modifications influence its activity and function, ensuring that this compound exerts its effects in the appropriate cellular context .

Vorbereitungsmethoden

Methandriol dipropionate is synthesized through the esterification of methandriol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Methandriol dipropionate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form methandriol, which can further undergo oxidation to form methandrostenolone.

Reduction: Reduction of this compound can yield methandriol.

Substitution: this compound can undergo substitution reactions where the propionate ester groups are replaced with other ester groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include methandriol and methandrostenolone .

Wissenschaftliche Forschungsanwendungen

Methandriol dipropionate has several scientific research applications:

Chemistry: It is used as a reference compound in the study of anabolic-androgenic steroids.

Biology: this compound is used in research to understand the effects of anabolic-androgenic steroids on muscle growth and development.

Medicine: It has been studied for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.

Industry: This compound is used in the development of performance-enhancing drugs for athletes.

Vergleich Mit ähnlichen Verbindungen

Methandriol dipropionate is similar to other anabolic-androgenic steroids such as methandrostenolone and nandrolone. it is unique in its extended duration of action due to the depot effect provided by its ester groups. Other similar compounds include:

Methandrostenolone: Known for its strong anabolic effects but shorter duration of action.

Nandrolone: Known for its mild androgenic effects and longer duration of action compared to methandrostenolone.

This compound stands out due to its balanced anabolic and androgenic effects, making it a versatile compound in both research and therapeutic applications.

Eigenschaften

IUPAC Name |

(10,13,17-trimethyl-17-propanoyloxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O4/c1-6-22(27)29-18-10-13-24(3)17(16-18)8-9-19-20(24)11-14-25(4)21(19)12-15-26(25,5)30-23(28)7-2/h8,18-21H,6-7,9-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKFLTKJFMBYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863213 | |

| Record name | 17-Methylandrost-5-ene-3,17-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methanriol Dipropionate affect specific proteins in the blood?

A1: Research indicates that Methanriol Dipropionate, classified as a 17α-alkylated anabolic steroid, can significantly influence the levels of various proteins in the blood. Specifically, it has been shown to elevate levels of haptoglobin, orosomucoid, protein-bound sialic acid, plasminogen, and β-glucuronidase. [, ] Conversely, this compound has been observed to decrease fibrinogen levels. [, ] These effects on plasma proteins appear to be dose-dependent. [, ]

Q2: What structural features of Methanriol Dipropionate are important for its biological activity?

A2: Studies comparing different anabolic steroids suggest that the presence of both a 17α-alkyl group and a C-3 ketone group in the steroid structure are crucial for the observed effects on plasma protein concentrations. [, ] For instance, Ethylestrenol, which lacks the C-3 ketone group, did not demonstrate the same changes in protein levels. [, ] This highlights the significance of specific structural elements in dictating the biological activity of Methanriol Dipropionate and its analogues.

Q3: Are there any notable differences in how Methanriol Dipropionate and testosterone affect plasma proteins?

A3: Yes, there are distinct differences. While both Methanriol Dipropionate and testosterone are androgens, their impact on plasma proteins varies. Research has shown that unlike the significant changes induced by 17α-alkylated anabolic steroids like Methanriol Dipropionate, non-17α-alkylated androgens, including testosterone administered via various routes (sublingual, parenteral aqueous, and as testosterone propionate), do not produce the same alterations in plasma protein levels. [, ] This suggests a distinct mechanism of action for Methanriol Dipropionate compared to testosterone in influencing protein expression or regulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE](/img/structure/B1195191.png)

![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)

![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)